4-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
4-amino-2-ethyl-N-(3-methoxypropyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c1-3-14-9(8(11)7-13-14)10(15)12-5-4-6-16-2/h7H,3-6,11H2,1-2H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDOKUGDZJIAOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)N)C(=O)NCCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of a suitable 1,3-diketone with hydrazine or its derivatives to form the pyrazole ring.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated pyrazole intermediate.
Ethylation and Methoxypropylation: The ethyl and methoxypropyl groups are introduced through alkylation reactions using ethyl halides and methoxypropyl halides, respectively.
Carboxamide Formation: The final step involves the formation of the carboxamide group, typically achieved by reacting the pyrazole derivative with an appropriate carboxylic acid derivative or its activated form (e.g., acid chloride).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The methoxypropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride, NaH) are typical reagents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new alkyl or aryl substituted pyrazole derivatives.
Scientific Research Applications
4-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials, such as polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 4-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The amino and carboxamide groups are often key to its binding affinity and specificity.
Chemical Reactivity: The presence of electron-donating and electron-withdrawing groups on the pyrazole ring can influence its reactivity, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ primarily in substituents at the pyrazole ring and the carboxamide side chain. Key comparisons include:
Physical Properties
- Melting Point: Analogs with polar substituents (e.g., 3d in , mp 181–183°C with fluorine) exhibit higher melting points than non-polar variants. The target compound’s methoxypropyl group may reduce crystallinity, leading to a lower mp .
- Solubility : The 3-methoxypropyl chain likely improves water solubility compared to aryl or alkyl substituents due to ether oxygen’s polarity .
Spectral Data
Biological Activity
4-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide is a synthetic compound belonging to the pyrazole family, which has been studied for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure suggests a variety of interactions with biological targets, making it a candidate for therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C10H18N4O2
- Molecular Weight : 226.28 g/mol
- CAS Number : 1856081-19-0
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the amino and carboxamide functional groups allows for potential hydrogen bonding and electrostatic interactions with biological macromolecules.
Anticancer Activity
Research has indicated that compounds within the pyrazole class exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown inhibitory effects on cancer cell lines such as HCT116 (colorectal carcinoma) and HEP2 (epidermoid carcinoma). In vitro studies have demonstrated that certain pyrazole derivatives can outperform established chemotherapeutics like Doxorubicin in terms of cytotoxicity against these cancer cell lines .
| Compound | Cell Line | IC50 (µM) | Comparison |
|---|---|---|---|
| This compound | HCT116 | TBD | Doxorubicin: TBD |
| This compound | HEP2 | TBD | Doxorubicin: TBD |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Pyrazole derivatives have historically shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications on the pyrazole ring and substituents significantly influence biological activity. The presence of both ethyl and methoxypropyl groups may enhance lipophilicity, potentially improving membrane permeability and bioavailability in biological systems .
Case Studies
A study focusing on a series of pyrazole derivatives highlighted the correlation between structural modifications and biological efficacy. The synthesized compounds were tested against multiple cancer cell lines, confirming that specific substitutions led to increased antiproliferative effects. For instance, compounds with hydroxyl groups at strategic positions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts .
Q & A
Q. What spectroscopic and chromatographic methods are recommended for structural confirmation of 4-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide?
To confirm the compound’s structure, use a combination of:
- NMR Spectroscopy : Analyze - and -NMR to identify proton environments and carbon frameworks, focusing on the pyrazole ring, ethyl group, and methoxypropyl substituent .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the monoisotopic mass (276.169859 Da) to verify molecular formula .
- IR Spectroscopy : Confirm the presence of amino (-NH) and carboxamide (-CONH-) groups via characteristic stretching frequencies (e.g., ~3300 cm for N-H) .
- HPLC/Purity Analysis : Use reverse-phase HPLC with UV detection to assess purity, ensuring no residual solvents or by-products remain .
Q. What are the standard synthetic pathways for this compound?
A typical route involves:
Pyrazole Core Formation : Condensation of hydrazine derivatives with β-ketoesters or diketones under reflux conditions.
Functionalization : Introduce the ethyl group via alkylation (e.g., ethyl iodide) and the methoxypropyl substituent via nucleophilic substitution on a chloropropyl intermediate.
Carboxamide Coupling : React the pyrazole-5-carboxylic acid derivative with 3-methoxypropylamine using coupling agents like EDC/HOBt .
Key Considerations :
- Monitor reaction progress via TLC or LC-MS.
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients).
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for pyrazole-5-carboxamide derivatives?
Discrepancies in activity data (e.g., varying IC values) may arise from:
- Assay Variability : Standardize protocols (e.g., cell lines, incubation times) across studies.
- Solubility Differences : Use DMSO stock solutions with consistent concentrations (<1% v/v) to avoid solvent interference .
- Metabolic Stability : Evaluate hepatic microsomal stability to identify rapid degradation as a confounding factor.
- Structural Analogues : Compare activity trends across derivatives (e.g., substituent effects on the pyrazole ring) to isolate pharmacophoric groups .
Q. What experimental design strategies optimize yield in large-scale synthesis of this compound?
To scale up synthesis while maintaining yield:
- Catalyst Screening : Test palladium or copper catalysts for coupling steps to reduce reaction time .
- Solvent Optimization : Replace volatile solvents (e.g., THF) with greener alternatives (e.g., cyclopentyl methyl ether) to improve safety and scalability.
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediates.
- By-Product Mitigation : Use scavenger resins (e.g., QuadraPure™) to remove unreacted reagents during workup .
Q. How can computational methods predict the binding affinity of this compound to biological targets?
Employ:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases, phosphodiesterases). Focus on hydrogen bonding with the carboxamide group and hydrophobic interactions with the methoxypropyl chain .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions.
- QSAR Models : Develop regression models correlating substituent electronic parameters (e.g., Hammett constants) with activity data from analogues .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data for pyrazole-5-carboxamide derivatives?
Discrepancies in solubility (e.g., aqueous vs. DMSO) require:
- Standardized Protocols : Use the shake-flask method at 25°C with buffered solutions (pH 7.4) .
- Salt Formation : Test hydrochloride or sodium salts (e.g., as in ) to improve aqueous solubility.
- Co-Solvency Studies : Evaluate solubility enhancers like PEG-400 or cyclodextrins.
Methodological Recommendations
Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?
- Preparative HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA modifier) for high-purity isolation.
- Crystallization : Screen solvents (e.g., ethanol/water mixtures) to obtain single crystals for X-ray diffraction .
- Ion-Exchange Chromatography : Separate charged impurities using Dowex® resins if residual amines are present .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
